1-Methyl-2-piperidinemethanol chemical structure and properties
1-Methyl-2-piperidinemethanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidinemethanol is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-Methyl-2-piperidinemethanol, serving as a technical resource for professionals in research and drug development.
Chemical Structure and Properties
1-Methyl-2-piperidinemethanol, also known as (1-methylpiperidin-2-yl)methanol, is characterized by a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2.
Chemical Structure:
Caption: Chemical structure of 1-Methyl-2-piperidinemethanol.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-2-piperidinemethanol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| CAS Number | 20845-34-5 | |
| IUPAC Name | (1-methylpiperidin-2-yl)methanol | |
| Appearance | Clear colorless to yellow to brown liquid | |
| Boiling Point | 189 °C at 760 mmHg | |
| Refractive Index | 1.4805-1.4855 @ 20°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Methyl-2-piperidinemethanol.
| Spectroscopic Data | Description |
| ¹H NMR | Data available on PubChem, consistent with the proposed structure. |
| ¹³C NMR | Data available on PubChem, consistent with the proposed structure. |
| IR Spectrum | Characteristic peaks for O-H and C-N stretching are expected. Data available on PubChem. |
| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem. |
Experimental Protocols
Synthesis of 1-Methyl-2-piperidinemethanol via Eschweiler-Clarke Reaction
The N-methylation of 2-piperidinemethanol provides a direct route to 1-Methyl-2-piperidinemethanol. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. This reaction is advantageous as it does not produce quaternary ammonium salts and proceeds to the tertiary amine stage.
Reaction Scheme:
Caption: Synthesis of 1-Methyl-2-piperidinemethanol.
Detailed Methodology:
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Materials:
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2-Piperidinemethanol
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Formaldehyde (37% solution in water)
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Formic acid (88-98%)
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Sodium hydroxide (NaOH)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-piperidinemethanol (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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The crude 1-Methyl-2-piperidinemethanol can be purified by distillation under reduced pressure.
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Biological Activity and Signaling Pathways
The biological activity of 1-Methyl-2-piperidinemethanol has not been extensively characterized in publicly available literature. However, the piperidine scaffold is a key component in numerous drugs targeting the central nervous system (CNS). Derivatives of N-methyl piperidine have been investigated as inhibitors of enzymes such as Δ24(25) sterol methyl transferase and Δ24(24') sterol methyl reductase in Trypanosoma cruzi, the parasite responsible for Chagas disease.
Given the lack of specific data for 1-Methyl-2-piperidinemethanol, a general workflow for its initial biological evaluation is proposed below. This workflow is hypothetical and serves as a guide for researchers interested in investigating the pharmacological potential of this compound.
